Methyl sulfate

Catalog No.
S594035
CAS No.
75-93-4
M.F
CH4O4S
M. Wt
112.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl sulfate

CAS Number

75-93-4

Product Name

Methyl sulfate

IUPAC Name

methyl hydrogen sulfate

Molecular Formula

CH4O4S

Molecular Weight

112.11 g/mol

InChI

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)

InChI Key

JZMJDSHXVKJFKW-UHFFFAOYSA-N

SMILES

COS(=O)(=O)O

Synonyms

methyl sulfate, methyl sulfate, ammonium salt, methyl sulfate, potassium salt, methyl sulfate, sodium salt, monomethyl sulfate, sodium methyl sulfate

Canonical SMILES

COS(=O)(=O)O

Methylating Agent

  • Protein and Nucleic Acid Modification: Methyl sulfate can be used to methylate specific functional groups within proteins and nucleic acids. This process can alter their activity, stability, and recognition by other molecules. Researchers utilize methyl sulfate to study protein function, gene regulation, and epigenetic modifications [].

Precursor for Sulfate Esters

  • Synthesis of Biomolecules

    Methyl sulfate serves as a starting material for the synthesis of various sulfate esters, which are essential biomolecules found in nature. These esters play crucial roles in cell signaling, metabolism, and other biological processes.

  • Model Systems for Sulfate Esterification Reactions

    Methyl sulfate is often employed in studying the mechanisms of sulfate esterification reactions. Researchers use it to develop new catalysts and optimize reaction conditions for the synthesis of complex sulfate esters [].

Methyl sulfate, also known as methyl hydrogen sulfate or monomethyl sulfate, is an alkyl sulfate with the molecular formula CH4O4S\text{CH}_4\text{O}_4\text{S}. It is characterized by its structure, which includes a methyl group attached to a sulfate moiety. This compound is a colorless, oily liquid that is soluble in water and has various industrial applications. Methyl sulfate serves as an important intermediate in organic synthesis and is particularly noted for its role as a methylating agent.

Methyl sulfate is a highly toxic compound. Exposure can cause severe health problems, including:

  • Skin and eye irritation
  • Respiratory problems
  • genotoxicity (DNA damage) []

  • Methylation Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles such as alcohols, amines, and thiols.
    • Example reaction:
      ROH+CH3OSO3HROCH3+HOSO3HR-OH+\text{CH}_3\text{OSO}_3\text{H}\rightarrow R-O-CH_3+\text{HOSO}_3\text{H}
  • Hydrolysis: Methyl sulfate can hydrolyze to form methyl bisulfate and methanol:
    CH3OSO3H+H2O CH3 HSO4+CH3OH\text{CH}_3\text{OSO}_3\text{H}+\text{H}_2\text{O}\rightarrow \text{ CH}_3\text{ HSO}_4+\text{CH}_3\text{OH}
  • Oxidation Reactions: Under certain conditions, it can be oxidized to produce sulfate radical anions, contributing to secondary atmospheric chemistry .

Methyl sulfate can be synthesized through various methods:

  • Reaction of Methanol with Sulfur Trioxide:
    • This method involves the direct reaction of methanol with sulfur trioxide at low temperatures.
    • Reaction:
      CH3OH+SO3CH3OSO3H\text{CH}_3\text{OH}+\text{SO}_3\rightarrow \text{CH}_3\text{OSO}_3\text{H}
  • From Methyl Chlorosulfate:
    • Methyl chloride can react with sulfuric acid or sulfur trioxide to yield methyl sulfate.
    • Reaction:
      CH3Cl+SO3+H2OCH3OSO3H+HCl\text{CH}_3\text{Cl}+\text{SO}_3+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OSO}_3\text{H}+\text{HCl}

Methyl sulfate has various applications across different fields:

  • Organic Synthesis: It is widely used as a methylating agent in the synthesis of pharmaceuticals and agrochemicals.
  • Cellulose Derivatives Production: Methyl sulfate is employed in the production of water-soluble cellulose derivatives through reactions with cellulose .
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other important chemicals, including dimethyl sulfate and methyl bisulfate .

Research has explored the interactions of methyl sulfate with various biological molecules. Its methylating properties can modify nucleic acids and proteins, potentially leading to mutagenic effects. Studies have indicated that exposure to methyl sulfate can result in DNA damage and alterations in gene expression due to its reactivity with nucleophilic sites .

Methyl sulfate shares similarities with other alkyl sulfates but differs in its specific structure and reactivity. Below is a comparison with related compounds:

CompoundMolecular FormulaKey Characteristics
Dimethyl Sulfate(CH3)2SO4(\text{CH}_3)_2\text{SO}_4A strong alkylating agent used extensively in organic synthesis; more toxic than methyl sulfate.
Methyl Bisulfate(CH3)HSO4(\text{CH}_3)\text{HSO}_4An intermediate in the hydrolysis of dimethyl sulfate; less reactive than methyl sulfate.
Ethyl Sulfate(C2H5)OSO3H(\text{C}_2\text{H}_5)\text{OSO}_3\text{H}Similar reactivity but involves an ethyl group instead of a methyl group; used similarly in reactions.

Methyl sulfate's unique position as a monomethyl ester of sulfuric acid allows it to participate effectively in specific chemical transformations while maintaining distinct properties that differentiate it from other alkyl sulfates .

XLogP3

-0.8

UNII

R24I7CLU7K

Related CAS

19803-43-1 (ammonium salt)
512-42-5 (hydrochloride salt)
562-54-9 (potassium salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 31 of 33 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

75-93-4

Dates

Modify: 2023-08-15

Metabolite identification and profile of endosulfan sulfate in three human liver preparations using liquid chromatography-high resolution mass spectrometry

Hwa-Kyung Lee, Tae Yeon Kong, Won-Gu Choi, Ju-Hyun Kim, Yongho Shin, Hye Suk Lee, Yong Sang Lee, Jeong-Han Kim
PMID: 32014661   DOI: 10.1016/j.jchromb.2020.121996

Abstract

In this study, we performed the metabolism of endosulfan sulfate in human liver preparations (human liver microsomes, S9 fractions and hepatocytes) to identify new metabolites using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Endosulfan sulfate is a major oxidized metabolite of the organochlorine insecticide endosulfan, and it exhibits a similar toxicity to endosulfan. Six metabolites, including 5 novel metabolites of endosulfan sulfate, were identified in the three different human liver reaction mixtures and metabolic pathways of endosulfan sulfate were proposed. The phase I metabolites M1 and M2 were observed in human liver microsomes, S9 fractions and hepatocytes. M1 was suggested to be an endosulfan diol monosulfate and M2 was identified as (1,4,5,6,7,7-hexachloro-3-formylbicyclo[2,2,1]hept-5-en-2-yl)methyl hydrogen sulfate through the interpretation of the HRMS spectrum. The phase II metabolite M3 was produced as an endosulfan sulfate-GSH conjugate in those three liver preparations and transformed to M5 (dipeptide) in S9 fractions and hepatocytes. M3 was the most predominant metabolite identified in the three liver preparations. M4 was only detected in microsomes as an M2-GSH conjugate and was metabolized to M6 (monopeptide) in hepatocytes. These results are different from the metabolic pathway of endosulfan and suggest the possible detoxification metabolic reaction of endosulfan sulfate in living organisms.


Electrical shear bonding strength reduction of resin-modified glass-ionomercement containing ionic-liquid: Concept and validation of a smart dental cement debonding-on-demand

Noboru Kajimoto, Emi Uyama, Kazumitsu Sekine, Kenichi Hamada
PMID: 29848856   DOI: 10.4012/dmj.2017-361

Abstract

With improvement of bonding strength of recent dental cement, it is difficult nowadays to remove restorations without excessive force or vibration to tooth, occasionally resulting in damage of dentin, enamel, and dental root. Therefore, "smart" dental cement indicating strong bonding and easy debonding-on-demand simultaneously is required. In this research, resin-modified glass-ionomer-cement containing an ionic-liquid, tris(2-hydroxyethyl)methylammonium methylsulfate was produced, and the shear bonding strength before and after direct current application were evaluated. The prototype cement containing 15 to 20 mass% ionic-liquid indicated simultaneously no significant reduction of shear bonding strength from that of the original cement not containing ionic-liquid, and significant reduction of bonding strength to approximately 20% of that of the original cement after direct current application of more than 2 mmC/mm
. The prototype cement in this research demonstrated that the concept of smart dental cement electrically debonding-on-demand is feasible.


Molecular understanding of the interaction of methyl hydrogen sulfate with ammonia/dimethylamine/water

Xia Sheng, Hailiang Zhao, Lin Du
PMID: 28800534   DOI: 10.1016/j.chemosphere.2017.08.008

Abstract

Theoretical calculations at the B3LYP-D3/aug-cc-pVTZ (aug-cc-pV(T+d)Z for sulfur) level were used to investigate the contribution of methyl hydrogen sulfate (MHS) to new particle formation with the common atmospheric aerosol nucleation precursors including water (H
O), ammonia (NH
), and dimethylamine (DMA). A typical characteristic feature of the MHS-containing complexes is the formation of six- or eight-membered ring structures via SOH⋯O (MHS donor), OH⋯O/N (H
O donor) and NH⋯O/N (NH
/DMA donor). The stability of the complexes was evaluated based on the calculated binding energies. The molecular interactions between three molecules are found to be more thermodynamically favorable than the complexes consisting two molecules. The red shifts of the SOH-stretching (MHS donor) vibrational transitions with respect to the isolated monomers are much larger than the red shifts of the OH (H
O donor) and NH-stretching (NH
/DMA donor) vibrational transitions. Topological analysis shows that the electron density and Laplacian at the bond critical points beyond the range of hydrogen bonding criteria for most of the complexes. This is due to the strong acid-base interaction between MHS and DMA or NH
, thus leads to a proton transfer from MHS to DMA or NH
. Remarkably, the atmospheric relevance of the MHS-containing complexes is much higher than H
SO
, which is evaluated by combining the calculated thermodynamic data and the concentrations of the reactant species. This study reveals the environmental fate of MHS could serve as nucleation centers in new particle formation.


Thermodynamic Analysis of the Transition of Liquid Crystals from Lamellar to Vesicular Phase

Yasutaka Enomoto, Yoko Imai, Kazuo Tajima
PMID: 28239056   DOI: 10.5650/jos.ess16144

Abstract

Here, we report the results of thermodynamic analyses on the lamellar-vesicular transition for a cationic amphiphilic species, namely 2-hydroxyethyl di(alkanol)oxyethyl methylammonium methylsulfate (DEAE). Previously, we have shown that spontaneous vesicle formation from a L
-lamellar liquid crystal (LC) phase only occurs on the addition of a quantitative amount of additives to the DEAE LC at certain temperatures and that this change occurs without the input of any extra mechanical energy. These lamellar-vesicular transitions occur in two steps: the first step is the formation of an excited state, caused by the solubilization of organic substances in the bilayer structure. The second step, induced by the addition of a small amount of inorganic salt to the excited LC state, is the transition from lamellar to vesicular phase. From our experimental data, the change in the Gibbs free energy was estimated by assuming an ideal electrical chemical potential. As a result, the thermodynamic parameters at 303 K for the lamellar-vesicular transition from the initial state (lamellar) to the final state (vesicle) were found to be approximately -2.7 kJ/mol for the Gibbs free energy, -14.6 kJ/mol for the enthalpy change, and -11.9 kJ/mol for the entropy change. Each state change was due to structural changes not only in the LC bilayers but also in the hydration structure of the surrounding water. Moreover, the most significant finding is that the free energy change in lamellar-vesicular transition is negative, which may be explained based on the stabilization of solubilized vesicles with respect to the unsolubilized lamellar phases.


New experimental density data and soft-SAFT models of alkylimidazolium ([C(n)C₁im]⁺) chloride (Cl⁻), methylsulfate ([MeSO₄]⁻), and dimethylphosphate ([Me₂PO₄]⁻) based ionic liquids

N Mac Dowell, F Llovell, N Sun, J P Hallett, A George, P A Hunt, T Welton, B A Simmons, L F Vega
PMID: 24840068   DOI: 10.1021/jp501619y

Abstract

Ionic liquids have been shown to have application in several areas of importance in the context of sustainable industrial activity. One application of particular interest is the ability of certain ionic liquids to dissolve biomass. This clearly marks them as useful materials with application within biorefineries. In this contribution, we present new coarse-grained soft-SAFT models and experimental density data of chloride (Cl(-)), methylsulfate ([MeSO4](-)), and dimethylphosphate ([Me2PO4](-)) based ionic liquids which are relevant for biomass deconstruction processes. Model parameters were obtained by fitting to pure component temperature density data, and the models were subsequently tested by assessing their ability to accurately calculate viscosity and interfacial surface tension. We also developed models of mixtures of the ionic liquids with water and short-chain linear alcohols. We decomposed the contributions to the excess Gibbs energy of mixing to chemical and structural contributions, and used this to provide some insight into the driving forces for solubility of molecular species in these ionic liquids.


Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry

Claudia Schäfer, Peter Zöllner
PMID: 23566920   DOI: 10.1016/j.chroma.2013.03.007

Abstract

During a routine determination of dimethyl sulfate in technical materials using gas chromatography-mass spectrometry (GC-MS), we found that residual monomethyl sulfate originating from a prior methylation reaction with dimethyl sulfate decomposed in the hot GC injection system to yield dimethyl sulfate and sulfuric acid. This thermal reaction leads to false positive or overestimated residue levels of dimethyl sulfate, accompanied by bad chromatographic peak shapes and poor precision and accuracy values. This short communication describes proper measures to counteract this problem and presents a fast, reliable and validated GC-MS method that is capable of determining dimethyl sulfate residues in the presence of monomethyl sulfate in technical materials using a simple dissolve-and-inject approach. Applying deuterated dimethyl sulfate as internal standard and with a sample weight of 25 mg, a limit of detection of 0.24 mg kg(-1) and a limit of quantification of 0.48 mg kg(-1) was achieved along with a linear range of 0.48-208.6 mg kg(-1). The method offers a precision of 9.1% and an accuracy of 96.5% at the limit of quantification and a precision of 3.6% and an accuracy of 93.8% at a dimethyl sulfate level of 1 mg kg(-1).


Enhanced stability and activity of cellulase in an ionic liquid and the effect of pretreatment on cellulose hydrolysis

Sayantan Bose, Charles A Barnes, Jacob W Petrich
PMID: 22006641   DOI: 10.1002/bit.23352

Abstract

We discuss the hydrolysis of cellulose using a pure cellulase: endo-1,4-β-D-glucanase (EG) from the fungus, Aspergillus niger, in buffer, the pure ionic liquid (IL), tris-(2-hydroxyethyl)-methylammonium methylsulfate (HEMA), and various mixtures of the two at different temperatures. Steady-state fluorescence and absorbance studies were performed to monitor the stability and activity of EG using cellulose azure as the substrate. EG attains its highest activity at 45°C in buffer and denatures at ∼55°C. On the other hand, HEMA imparts substantial stability to the enzyme, permitting the activity to peak at 75°C. The relative roles of temperature, viscosity, pH, polarity, and the constituent ions of the ILs on the hydrolysis reaction are examined. It is demonstrated that pretreatment of cellulose with ILs such as BMIM Cl, MIM Cl, and HEMA results in more rapid conversion to glucose than hydrolysis with cellulose that is not pretreated. The percent conversion to glucose from pretreated cellulose is increased when the temperature is increased from 45 to 60°C. Two different ILs are used to increase the efficiency of cellulose conversion to glucose. Cellulose is pretreated with BMIM Cl. Subsequent hydrolysis of the pretreated cellulose in 10-20% solutions of HEMA in buffer provides higher yields of glucose at 60°C. Finally, to our knowledge, this is the first study dealing with a pure endoglucanase from commercial A. niger. This enzyme not only shows higher tolerance to ILs, such as HEMA, but also has enhanced thermostability in the presence of the IL.


Partial uncompetitive inhibition of horseradish peroxidase by a water-miscible ionic liquid [BMIM][MeSO4]

Jung Hee Park, Ik Keun Yoo, O Yul Kwon, Keungarp Ryu
PMID: 21487782   DOI: 10.1007/s10529-011-0618-4

Abstract

The ionic liquid, 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO(4)]), was used to investigate the catalytic mechanism of horseradish peroxidase (HRP). The ionic liquid decreased both K(m) and k(cat) values for the HRP-catalyzed oxidation of guaiacol (2-methoxyphenol) by H(2)O(2). These studies imply that [BMIM][MeSO(4)] inhibits the enzyme in an uncompetitive manner. The incorporation of substrate stabilization effects measured by a thermodynamic method into the partial uncompetitive inhibition scheme successfully describes HRP-catalysis in the presence of [BMIM][MeSO(4)], which participates as the inhibitor. The inhibition constant of the ionic liquid was 0.051 M. The turn-over number of the native HRP was almost 14-times higher than that of the HRP-ionic liquid complex indicating that [BMIM][MeSO(4)] does not form a dead-end complex with HRP.


[Corneal changes after dimethyl sulfate burn]

H E SENN
PMID: 21024387   DOI:

Abstract




Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins

Pedro Verdía, Francisco Santamarta, Emilia Tojo
PMID: 21623309   DOI: 10.3390/molecules16064379

Abstract

The ionic liquid 1,3-dimethylimidazolium methyl sulfate, [MMIm][MSO₄], together with a small amount of water (the amount taken up by the ionic liquid upon exposure to air), acts efficiently as both solvent and catalyst of the Knoevenagel condensation reactions of malononitrile with 4-substituted benzaldehydes, without the need for any other solvent or promoter, affording yields of 92%-99% within 2-7 min at room temperature. When L-proline is used as an additional promoter to obtain coumarins from o-hydroxybenzaldehydes, the reaction also proceeds in high yields. Work-up is very simple and the ionic liquid can be reused several times. Some of the coumarins obtained are described for the first time.


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